molecular formula C9H15N3 B2895952 (cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1156719-56-0

(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B2895952
CAS No.: 1156719-56-0
M. Wt: 165.24
InChI Key: RJHNJCIWUSKJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a cyclopropylmethyl group attached to a 3-methyl-1H-pyrazol-4-yl)methyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 3-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
  • 1-Methyl-1H-pyrazol-4-amine
  • Cyclopropyl-methyl-amine

Uniqueness

(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its combination of a cyclopropylmethyl group and a 3-methyl-1H-pyrazol-4-yl)methyl amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound (cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS Number: 1156719-56-0) is a novel chemical entity that has garnered interest for its potential biological activities. This compound features a cyclopropylmethyl group linked to a 3-methyl-1H-pyrazol-4-ylmethyl amine moiety, which may influence its interactions with biological targets.

  • Molecular Formula : C₉H₁₅N₃
  • Molecular Weight : 165.24 g/mol
  • Structure : The unique structure includes a cyclopropyl ring, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with 3-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride, often performed in solvents like methanol or ethanol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as a ligand in various biochemical assays, modulating enzyme activity and influencing signal transduction pathways .

Pharmacological Potential

Research has indicated that this compound may exhibit significant anti-inflammatory and anticancer properties. For instance, compounds structurally related to pyrazoles have been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of pyrazole derivatives, revealing that certain compounds demonstrated selective COX-2 inhibition with IC₅₀ values in the low micromolar range. This suggests that this compound could potentially possess similar properties due to its structural characteristics .

Anticancer Activity

Another area of investigation focuses on the anticancer potential of pyrazole derivatives. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, highlighting the importance of further exploring the activity of this compound in this context .

Comparative Analysis

Compound NameStructureBiological ActivityReference
This compoundStructurePotential COX inhibitor; anticancer
3-Methyl-1H-pyrazole-COX inhibitor; anti-inflammatory
1-Methyl-1H-pyrazole-Cytotoxicity against cancer cells

Properties

IUPAC Name

1-cyclopropyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-9(6-11-12-7)5-10-4-8-2-3-8/h6,8,10H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHNJCIWUSKJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.